molecular formula C7H14N2O2 B2774810 1-(3-Methoxy-propyl)-imidazolidin-2-one CAS No. 1553712-23-4

1-(3-Methoxy-propyl)-imidazolidin-2-one

Cat. No.: B2774810
CAS No.: 1553712-23-4
M. Wt: 158.201
InChI Key: OJUGTWMWSSKCBJ-UHFFFAOYSA-N
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Description

1-(3-Methoxy-propyl)-imidazolidin-2-one is a versatile small molecule scaffold with the molecular formula C₇H₁₄N₂O₂ and a molecular weight of 158.2 g/mol . It is a cyclic urea derivative, characterized by the presence of an imidazolidinone ring substituted with a 3-methoxypropyl group. This compound is used in various research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

1-(3-Methoxy-propyl)-imidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in S-methylation reactions, resulting in the formation of 5-(methylthio)-1-phenyl-4-(m-tolyldiazenyl)-1H-imidazol-2(3H)-one . These reactions typically occur under mild conditions, making the compound suitable for various synthetic applications.

Properties

IUPAC Name

1-(3-methoxypropyl)imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-11-6-2-4-9-5-3-8-7(9)10/h2-6H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUGTWMWSSKCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553712-23-4
Record name 1-(3-methoxypropyl)imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 0° C. solution of 1-(2-chloroethyl)-3-(3-methoxypropyl)urea (0.300 g, 1.541 mmol) in THF (8 mL), under Ar, was treated with NaH (60% in mineral oil, 0.154 g, 3.85 mmol) allowed to warm to RT and stirred. The mixture was cooled to 0° C., treated slowly with satd. NH4Cl, then brine, warmed to RT and stirred for 10 min. The layers were separated, the aqueous layer extracted with EtOAc (2×) and the combined organics were dried over Na2SO4, concentrated to dryness and purified via silica gel chromatography (MeOH/DCM) to afford 1-(3-methoxypropyl)imidazolidin-2-one (214 mg, 88%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 6.21 (s, 1 H), 3.31-3.24 (m, 4 H), 3.21-3.15 (m, 5 H), 3.06-3.01 (m, 2 H), 1.66-1.58 (m, 2 H); MS (ESI) m/z: 159.1 (M+H+).
Name
1-(2-chloroethyl)-3-(3-methoxypropyl)urea
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.154 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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